REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[CH:9][CH:8]=1.[CH2:21]([NH:23][CH2:24][CH3:25])[CH3:22].[I-].[K+]>O>[CH2:21]([N:23]([CH2:24][CH3:25])[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[CH:9][CH:8]=1)[CH3:22] |f:2.3|
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Name
|
|
Quantity
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740 g
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Type
|
reactant
|
Smiles
|
ClCCCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
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Name
|
|
Quantity
|
3.7 L
|
Type
|
reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
3.7 L
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Heat to reflux
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Type
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CUSTOM
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Details
|
evaporate the reaction mixture in vacuo
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Type
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CUSTOM
|
Details
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to give an aqueous residue
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Type
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EXTRACTION
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Details
|
Extract two times with ethyl acetate
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Type
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EXTRACTION
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Details
|
Extract the combined organic layers with aqueous 10% hydrochloric acid solution
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Type
|
CUSTOM
|
Details
|
separate the acidic aqueous layer
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
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Type
|
EXTRACTION
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Details
|
extract twice with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the organic layer over MgSO4
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Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |